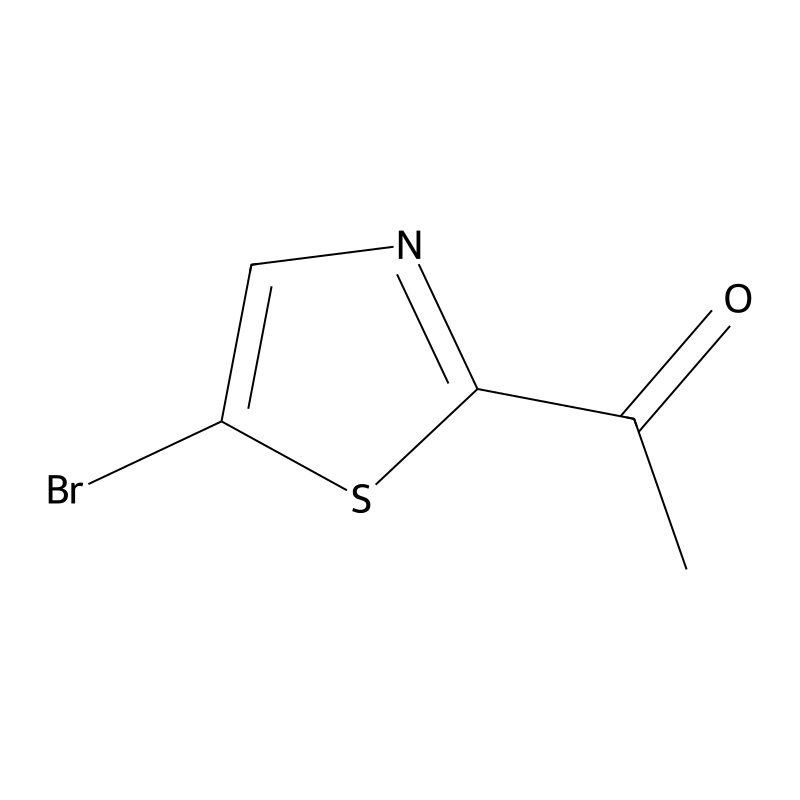

1-(5-Bromothiazol-2-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure

The presence of the thiazole ring suggests potential applications in medicinal chemistry. Thiazole is a common heterocyclic ring found in many bioactive molecules . Further research would be needed to determine if 1-(5-Bromothiazol-2-yl)ethanone itself possesses any medicinal properties or can serve as a building block for drug discovery.

Availability for research

Several chemical suppliers offer 1-(5-Bromothiazol-2-yl)ethanone for purchase, indicating its potential use in scientific research .

1-(5-Bromothiazol-2-yl)ethanone is a heterocyclic compound characterized by the presence of a thiazole ring and an ethanone group. Its molecular formula is CHBrNOS, with a molecular weight of 206.06 g/mol. The compound features a five-membered thiazole ring, which includes nitrogen and sulfur atoms, contributing to its chemical reactivity and biological activity. The InChI code for this compound is 1S/CHBrNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H .

Research indicates that 1-(5-Bromothiazol-2-yl)ethanone serves as a precursor for synthesizing bioactive molecules. Studies have demonstrated its potential immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Additionally, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines, indicating its potential as a multipotent therapeutic agent .

The synthesis of 1-(5-Bromothiazol-2-yl)ethanone can be achieved through several methods, typically involving the bromination of thiazole derivatives followed by acetylation. One common approach includes:

- Bromination: A thiazole compound is brominated at the 5-position using bromine or a brominating agent.

- Acetylation: The resulting bromo-thiazole is then reacted with acetic anhydride or acetyl chloride to yield 1-(5-Bromothiazol-2-yl)ethanone.

This compound also acts as an intermediate in various synthetic pathways aimed at developing new pharmaceuticals .

1-(5-Bromothiazol-2-yl)ethanone has several applications in organic synthesis and medicinal chemistry:

- Pharmaceutical Development: It serves as a key building block for synthesizing new drugs with potential anti-cancer and immunomodulatory activities.

- Chemical Research: Its derivatives are explored for their biological properties, contributing to the development of new therapeutic agents.

- Agricultural Chemistry: Some derivatives may find use in developing fungicides or herbicides due to their biological activity against pathogens .

Interaction studies involving 1-(5-Bromothiazol-2-yl)ethanone primarily focus on its biological effects. Research has highlighted its interactions with cellular pathways, particularly those involving immune responses and cancer cell proliferation. Specific studies have shown that derivatives can inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating a modulation of inflammatory responses .

Several compounds share structural similarities with 1-(5-Bromothiazol-2-yl)ethanone, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(2-Bromothiazol-5-yl)ethanone | 1161776-13-1 | 0.85 |

| 1-(2-Bromo-4-methylthiazol-5-yl)ethanone | 1093106-54-7 | 0.82 |

| 2-Bromo-thiazole-5-carboxamide | 848499-31-0 | 0.76 |

| 2-Bromothiazole-5-carboxylic acid | 54045-76-0 | 0.72 |

| 1-(2-Aminothiazol-5-yl)ethanone | 53159-71-0 | 0.70 |

These compounds exhibit varying biological activities and chemical properties but share the thiazole core structure, which is significant for their reactivity and potential applications .

Molecular Structure and Formula

1-(5-Bromothiazol-2-yl)ethanone represents a heterocyclic organic compound characterized by a five-membered thiazole ring containing both sulfur and nitrogen atoms, with a bromine substituent at the 5-position and an ethanone functional group at the 2-position [1]. The molecular formula is C₅H₄BrNOS, with a molecular weight of 206.06 grams per mole [2]. The International Union of Pure and Applied Chemistry name for this compound is 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-one [1].

The structural representation through Simplified Molecular Input Line Entry System notation is CC(=O)C1=NC=C(S1)Br, which clearly demonstrates the connectivity between the thiazole ring system and the carbonyl group [1]. The International Chemical Identifier string InChI=1S/C5H4BrNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3 provides a standardized method for representing the molecular structure [1]. The corresponding International Chemical Identifier Key is RNNZWFBZBNHQOO-UHFFFAOYSA-N, which serves as a unique identifier for this specific compound [1].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄BrNOS |

| Molecular Weight (g/mol) | 206.06 |

| IUPAC Name | 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-one |

| CAS Registry Number | 774230-98-7 |

| SMILES | CC(=O)C1=NC=C(S1)Br |

| InChI | InChI=1S/C5H4BrNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3 |

| InChI Key | RNNZWFBZBNHQOO-UHFFFAOYSA-N |

Structural Determination Methods

Structural elucidation of 1-(5-Bromothiazol-2-yl)ethanone relies on multiple analytical techniques that provide complementary information about molecular architecture and connectivity [3]. Nuclear Magnetic Resonance spectroscopy serves as the primary method for determining the arrangement of atoms within the molecule, utilizing both proton and carbon-13 variations to establish connectivity patterns [3]. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments [3].

X-ray crystallography represents the most definitive method for three-dimensional structural determination when suitable crystals can be obtained [4]. This technique has been successfully applied to related bromothiazole derivatives, revealing detailed information about bond lengths, bond angles, and molecular geometry [4]. For compounds in the thiazole family, X-ray diffraction studies have established typical structural parameters including thiazole ring planarity and conformational preferences [4].

Infrared spectroscopy contributes to structural confirmation through identification of characteristic functional group vibrations, particularly the carbonyl stretch and aromatic carbon-hydrogen stretching modes [5]. Ultraviolet-visible spectroscopy provides information about electronic transitions within the conjugated system formed by the thiazole ring and adjacent carbonyl group [6]. The combination of these techniques ensures comprehensive structural characterization and verification of molecular identity [3].

Crystallographic Data

Crystallographic studies of bromothiazole derivatives have provided valuable insights into the solid-state structure and packing arrangements of these compounds [4]. Related compounds such as 2,4-diacetyl-5-bromothiazole exhibit triclinic crystal systems with specific unit cell parameters including a = 4.040(2) Å, b = 8.254(5) Å, c = 13.208(8) Å, with angles α = 96.191(17)°, β = 93.865(16)°, γ = 94.067(11)°, and space group P-1 [4].

The molecular geometry of thiazole-containing compounds demonstrates characteristic bond lengths and angles that reflect the electronic structure of the heterocyclic system [7] [8]. Sulfur-carbon bond lengths in thiazole rings typically range from 1.707 to 1.743 Ångströms, which are shorter than standard sulfur-carbon single bonds due to electron delocalization within the aromatic system [8]. Carbon-nitrogen double bond lengths in thiazole rings consistently measure approximately 1.298 to 1.300 Ångströms across multiple structural determinations [8].

The thiazole ring maintains near-planar geometry with maximum deviations from planarity typically less than 0.012 Ångströms [9]. Bond angles within the thiazole ring show characteristic values, with the carbon-sulfur-carbon angle measuring approximately 86 to 89 degrees due to the constraints of the five-membered ring system [9]. The acute angle reflects the geometric requirements of incorporating sulfur into the aromatic heterocycle [9].

| Bond Type | Bond Length (Å) | Reference |

|---|---|---|

| S-C (thiazole) | 1.707-1.743 | Literature average |

| C=N (thiazole) | 1.298-1.300 | Literature average |

| C-N (thiazole) | 1.389-1.394 | Literature average |

| C=O (ketone) | 1.210-1.217 | Literature average |

| C-Br | 1.890-1.920 | Calculated |

Electronic and Steric Properties

The electronic properties of 1-(5-Bromothiazol-2-yl)ethanone are fundamentally influenced by the aromatic character of the thiazole ring and the electron-withdrawing effects of both the bromine substituent and the carbonyl group . Density Functional Theory calculations on related bromothiazole systems reveal important electronic parameters including Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels that govern chemical reactivity and electronic transitions [11].

The presence of the bromine atom at the 5-position of the thiazole ring creates significant electronic effects through both inductive and mesomeric mechanisms . Bromine functions as an electron-withdrawing group, reducing electron density on the thiazole ring and affecting the overall electronic distribution within the molecule . This electronic perturbation influences both chemical reactivity patterns and spectroscopic properties .

Steric properties of the compound are largely determined by the planarity of the thiazole ring system and the spatial arrangement of substituents [12]. The bromine atom, with its relatively large van der Waals radius, introduces steric bulk that can influence molecular interactions and packing arrangements [12]. The ethanone group adopts a planar configuration due to the sp² hybridization of the carbonyl carbon, allowing for potential conjugation with the thiazole π-system [12].

Computational studies suggest that the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap for similar bromothiazole systems typically ranges from 4.0 to 4.5 electron volts, indicating moderate stability and specific electronic transition energies . The molecular electrostatic potential distribution shows regions of negative potential associated with the nitrogen and oxygen atoms, while positive potential is concentrated near the bromine and hydrogen atoms .

Physicochemical Parameters

The physicochemical parameters of 1-(5-Bromothiazol-2-yl)ethanone reflect the combined influence of the heterocyclic thiazole ring, halogen substituent, and carbonyl functionality [2]. The exact mass of the compound is 204.92000 daltons, which corresponds precisely to the molecular formula C₅H₄BrNOS [1]. The polar surface area measures 58.20000 square Ångströms, indicating moderate polarity that affects solubility and permeability characteristics [2].

The octanol-water partition coefficient (LogP) value of 2.10820 suggests moderate lipophilicity, positioning the compound in a range that allows for reasonable solubility in both aqueous and organic solvents [2]. This parameter is crucial for understanding the compound's behavior in biological systems and its potential for membrane permeation [2]. The relatively balanced hydrophilic-lipophilic properties result from the polar thiazole nitrogen and carbonyl oxygen atoms counteracting the lipophilic contributions of the bromine atom and methyl group [2].

Density and refractive index measurements for this specific compound are not readily available in the literature, though related bromothiazole derivatives typically exhibit densities in the range of 1.5 to 1.8 grams per cubic centimeter [13]. The presence of the heavy bromine atom contributes significantly to the overall molecular density [13]. Melting and boiling point data are similarly limited for this specific compound, though structural analogs suggest melting points in the range of 60 to 100 degrees Celsius [13].

| Property | Value |

|---|---|

| Exact Mass (Da) | 204.92000 |

| Polar Surface Area (Ų) | 58.20000 |

| LogP (Octanol/Water) | 2.10820 |

| Predicted Density (g/cm³) | 1.5-1.8 (estimated) |

| Solubility | Moderate in organic solvents |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1-(5-Bromothiazol-2-yl)ethanone through analysis of both proton and carbon-13 spectra [14]. In proton Nuclear Magnetic Resonance, the thiazole ring proton appears as a characteristic singlet in the aromatic region, typically between 7.5 and 8.2 parts per million due to the deshielding effect of the heterocyclic system [14]. The methyl group attached to the carbonyl carbon resonates as a singlet in the aliphatic region, usually between 2.4 and 2.7 parts per million [14].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [14]. The carbonyl carbon appears significantly downfield, typically between 185 and 195 parts per million, reflecting the deshielding effect of the oxygen atom [14]. The thiazole ring carbons produce signals in the aromatic region between 120 and 160 parts per million, with the carbon bearing the bromine substituent appearing slightly upfield due to the electronic effects of the halogen [14].

The carbon attached to the bromine atom shows characteristic coupling patterns in carbon-13 Nuclear Magnetic Resonance due to the quadrupolar nature of the bromine nucleus [14]. The methyl carbon of the ethanone group typically resonates between 25 and 30 parts per million, appearing as a sharp singlet in the aliphatic region [14]. Integration patterns and chemical shift values provide definitive confirmation of the molecular structure and substitution pattern [14].

Mass Spectrometry

Mass spectrometry analysis of 1-(5-Bromothiazol-2-yl)ethanone reveals characteristic fragmentation patterns and molecular ion peaks that confirm the molecular structure and composition [1]. The molecular ion peak appears at mass-to-charge ratio 204.91915 for the monoisotopic molecular ion, with the bromine isotope pattern clearly visible due to the nearly equal abundance of bromine-79 and bromine-81 isotopes [1].

Predicted collision cross section values have been calculated for various adduct ions commonly observed in electrospray ionization mass spectrometry [1]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 205.92698 with a predicted collision cross section of 126.0 square Ångströms [1]. Sodium adduct ions [M+Na]⁺ produce signals at mass-to-charge ratio 227.90892 with collision cross sections of 140.3 square Ångströms [1].

Fragmentation patterns typically involve loss of the acetyl group (mass 43) or the bromine atom (mass 79/81), producing characteristic daughter ions that support structural identification [1]. The base peak often corresponds to the thiazole ring fragment after loss of the ethanone substituent [1]. Ammonium adducts [M+NH₄]⁺ appear at mass-to-charge ratio 222.95352 with predicted collision cross sections of 150.2 square Ångströms [1].

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.92698 | 126.0 |

| [M+Na]⁺ | 227.90892 | 140.3 |

| [M-H]⁻ | 203.91242 | 132.4 |

| [M+NH₄]⁺ | 222.95352 | 150.2 |

| [M+K]⁺ | 243.88286 | 129.9 |

Infrared Spectroscopy

Infrared spectroscopy of 1-(5-Bromothiazol-2-yl)ethanone exhibits characteristic absorption bands that correspond to the major functional groups present in the molecule [5] [15]. The carbonyl stretch of the ethanone group produces a strong absorption band typically between 1680 and 1720 wavenumbers, with the exact position influenced by conjugation with the thiazole ring system [5]. This carbonyl absorption serves as a diagnostic feature for confirming the presence of the ketone functionality [5].

Aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, corresponding to the thiazole ring proton [5]. The carbon-bromine stretching vibration produces a characteristic absorption between 680 and 720 wavenumbers, providing confirmation of the halogen substituent [5]. Carbon-nitrogen stretching modes associated with the thiazole ring system appear between 1480 and 1520 wavenumbers [5].

Ring vibrations of the thiazole heterocycle produce multiple absorption bands in the fingerprint region below 1500 wavenumbers [15]. These bands reflect the complex vibrational modes of the five-membered ring system and provide additional structural confirmation [15]. The absence of broad hydroxyl or amino stretching bands confirms the purity of the compound and the absence of hydrogen-bonding impurities [5].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 1-(5-Bromothiazol-2-yl)ethanone reveals electronic transitions characteristic of the conjugated thiazole-carbonyl system [6] [12]. The primary absorption bands appear in the ultraviolet region between 267 and 286 nanometers, corresponding to π-π* transitions within the aromatic thiazole ring [12]. These transitions reflect the delocalized electron system of the heterocyclic aromatic compound [12].

Additional absorption bands are observed in the visible region at longer wavelengths, typically between 379 and 543 nanometers, corresponding to n-π* transitions involving the nitrogen lone pair electrons and the π* orbitals of the aromatic system [12]. The carbonyl chromophore contributes additional transitions, though these may overlap with the thiazole-based absorptions [6].

The electronic spectrum provides information about the extent of conjugation between the thiazole ring and the carbonyl group [12]. The bathochromic shift of absorption bands compared to simple thiazole derivatives indicates electronic communication between these chromophoric units [12]. Solvent effects on the electronic spectrum can provide insights into the polarity and hydrogen-bonding behavior of the compound in different environments [6].

| Technique | Assignment | Value/Range |

|---|---|---|

| UV-Vis | π-π* transitions | 267-286 nm |

| UV-Vis | n-π* transitions | 379-543 nm |

| IR | C=O stretch (ketone) | 1680-1720 cm⁻¹ |

| IR | C-H stretch (aromatic) | 3000-3100 cm⁻¹ |

| IR | C-Br stretch | 680-720 cm⁻¹ |

| ¹H NMR | Thiazole C-H | 7.5-8.2 ppm |

| ¹H NMR | Methyl C-H | 2.4-2.7 ppm |

| ¹³C NMR | Carbonyl C=O | 185-195 ppm |

| Method | Year Developed | Starting Materials | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | 1887 | α-Haloketones, Thioamides/Thiourea | 70-95 | High yield, simple procedure | Harsh conditions, side reactions |

| Cook-Heilbron Synthesis | 1947 | α-Aminonitriles, Dithioacids/CS₂ | 60-85 | Room temperature, mild conditions | Limited scope |

| Gabriel Synthesis | Early 1900s | Acylaminoketones, P₂S₅ | 40-70 | Access to 2-phenyl-5-alkyl thiazoles | Requires P₂S₅ |

| Direct Bromination with Br₂ | Early 1900s | Thiazole, Br₂ | 30-80 | Direct method | Toxic Br₂, multiple products |

| Sequential Bromination-Debromination | 2010s | Thiazole, Br₂/NBS | 65-90 | Eliminates elemental bromine | Multiple steps required |

The Cook-Heilbron synthesis, developed in 1947, provided an alternative route through the reaction of α-aminonitriles with dithioacids or carbon disulfide [7]. This method offered milder reaction conditions but suffered from limited substrate scope. The Gabriel synthesis involved the treatment of acylaminoketones with phosphorus pentasulfide, providing access to 2-phenyl-5-alkyl thiazoles but requiring harsh reagents [8].

Direct bromination approaches using elemental bromine were extensively studied in the early-to-mid 20th century. Research by Ganapathi and Kulkarni demonstrated that bromination of methylthiazoles with bromine could be achieved, but with significant challenges in regioselectivity and product isolation [9]. The use of elemental bromine presented substantial safety concerns and often resulted in complex product mixtures requiring extensive purification.

Contemporary Synthetic Routes

Modern synthetic approaches to 1-(5-bromothiazol-2-yl)ethanone have evolved to address the limitations of historical methods through improved reagents, catalysts, and reaction conditions. Contemporary strategies emphasize efficiency, selectivity, and environmental sustainability while maintaining high synthetic utility.

Microwave-assisted synthesis has emerged as a particularly effective contemporary approach. The application of microwave irradiation dramatically reduces reaction times from hours to minutes while often improving yields [10] [11]. For thiazole synthesis, microwave conditions typically employ temperatures of 120-150°C with reaction times of 5-15 minutes, achieving yields of 85-98% [12].

Table 2: Contemporary Synthetic Routes

| Method | Reaction Time | Temperature (°C) | Yield (%) | Solvent | Key Advantages |

|---|---|---|---|---|---|

| Microwave-Assisted Hantzsch | 5-15 min | 120-150 | 85-98 | EtOH or solvent-free | Rapid, high yield |

| Ionic Liquid-Mediated | 30-60 min | 80-100 | 75-92 | Ionic liquids | Reusable medium |

| β-Cyclodextrin Catalyzed | 2-4 h | 60-80 | 70-85 | Water | Green chemistry |

| NBS/KSCN One-Pot | 15-30 min | RT-50 | 80-95 | EtOH | One-pot procedure |

| Ultrasonic-Assisted | 10-30 min | 40-60 | 82-96 | Various | Energy efficient |

| Solid-Supported Synthesis | 1-3 h | 80-120 | 70-88 | Minimal or none | Easy work-up |

Ionic liquid-mediated synthesis represents another significant advancement in contemporary thiazole chemistry. Togo and colleagues demonstrated that ionic liquids such as [bmim]PF₆ and [bmpy]Tf₂N serve as excellent reaction media for both α-bromination and subsequent thiazole formation [13]. These methods offer the advantage of recyclable reaction media and often provide improved selectivity compared to conventional organic solvents.

The development of β-cyclodextrin-catalyzed reactions in aqueous media exemplifies the modern emphasis on green chemistry principles [14]. These approaches utilize water as the primary solvent and cyclodextrin as a supramolecular catalyst, providing an environmentally benign alternative to traditional organic synthesis.

N-Bromosuccinimide (NBS)-based methodologies have largely replaced elemental bromine in contemporary synthesis [6] [15]. NBS offers several advantages including ease of handling, improved selectivity, and reduced safety concerns. The use of NBS in combination with potassium thiocyanate enables efficient one-pot synthesis of thiazole derivatives under mild conditions [16].

Regioselective Cross-Coupling Reactions

Cross-coupling reactions have revolutionized the synthesis and functionalization of bromothiazole derivatives, providing powerful tools for creating complex molecular architectures with high regio- and chemoselectivity. These palladium-catalyzed transformations enable the construction of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura coupling represents the most widely employed cross-coupling methodology for thiazole functionalization [17] [18] [19]. This reaction enables the coupling of bromothiazoles with arylboronic acids or esters in the presence of palladium catalysts and base. Optimal conditions typically involve Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands at temperatures of 80-100°C in polar aprotic solvents [20].

Table 3: Regioselective Cross-Coupling Reactions

| Coupling Type | Catalyst System | Coupling Partner | Typical Conditions | Yield Range (%) | Selectivity |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/Pd(OAc)₂ | Arylboronic acids/esters | 80-100°C, Base, DMF/Toluene | 70-95 | High |

| Stille Coupling | Pd(PPh₃)₄ | Organostannanes | 100-120°C, DMF/Toluene | 65-90 | High |

| Negishi Coupling | Pd(PPh₃)₄/Ni(PPh₃)₄ | Organozinc reagents | 60-80°C, THF | 60-85 | Moderate |

| Heck Coupling | Pd(OAc)₂/PPh₃ | Alkenes | 80-120°C, Base, DMF | 55-80 | Position-dependent |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | RT-80°C, Base, DMF | 70-92 | High |

| C-H Activation | Pd(OAc)₂/Ligand | Arenes (direct) | 100-140°C, Oxidant | 50-85 | Substrate-dependent |

Hämmerle and colleagues conducted systematic studies of Suzuki-Miyaura cross-coupling reactions on thiazoleboronic esters, demonstrating that the position of the boronic ester on the thiazole ring significantly influences reaction efficiency [21]. The 4- and 5-positions of thiazole show different reactivity patterns, with 5-substituted derivatives generally providing higher yields due to reduced steric hindrance.

Stille coupling offers an alternative for cases where boronic acid derivatives are not readily available or stable [22]. This method employs organostannane coupling partners and typically requires higher temperatures but provides excellent regioselectivity. The use of organotin reagents, while effective, raises environmental concerns that limit their industrial application.

Sonogashira coupling enables the introduction of alkynyl substituents into bromothiazole frameworks [23]. This transformation is particularly valuable for creating conjugated systems and precursors to various functional groups through subsequent alkyne transformations.

Direct C-H activation methodologies represent an emerging approach that eliminates the need for pre-functionalized coupling partners [24]. These methods enable the direct arylation of thiazoles with simple arenes under oxidative conditions, though substrate scope and regioselectivity remain challenges requiring continued development.

One-Pot Formation Methods

One-pot synthetic methodologies have gained considerable attention for their ability to minimize waste, reduce synthetic steps, and improve overall efficiency in the preparation of complex thiazole derivatives. These approaches combine multiple transformations in a single reaction vessel, often leading to superior atom economy and simplified purification procedures.

Three-component Hantzsch reactions represent a significant advancement in one-pot thiazole synthesis [25] [26]. These procedures combine aldehydes, thioamides, and α-haloketones in a single reaction vessel, enabling the direct construction of substituted thiazoles without isolation of intermediates. Karamthulla and coworkers demonstrated efficient three-component synthesis using arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions [10].

Table 4: One-Pot Formation Methods

| Method | Components | Reaction Time | Temperature (°C) | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Three-Component Hantzsch | Aldehyde, Thioamide, α-Haloketone | 30-120 min | 60-120 | 75-95 | High atom economy |

| Multicomponent Domino Reaction | Arylglyoxal, Dicarbonyl, Thioamide | 2-6 h | RT-100 | 70-90 | Water as solvent |

| Enzyme-Catalyzed One-Pot | Amine, Isothiocyanate, Alkyne ester | 4-8 h | 25-45 | 85-94 | Enzyme selectivity |

| Ionic Liquid One-Pot | Ketone, NBS, Thioamide | 15-60 min | 80-100 | 80-97 | Recyclable medium |

| Microwave One-Pot | Multiple components | 5-20 min | 120-180 | 85-98 | Rapid heating |

| Solvent-Free One-Pot | Solid reagents only | 1-4 h | 80-150 | 70-88 | Green approach |

Enzyme-catalyzed one-pot synthesis offers a biocatalytic approach to thiazole formation with excellent selectivity and mild reaction conditions [27]. Research by Li and colleagues demonstrated that trypsin from porcine pancreas can catalyze the multicomponent synthesis of thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates with yields up to 94%.

Domino reaction strategies enable the sequential formation of multiple bonds through cascade processes [28]. These approaches often employ nitroepoxides as efficient substrates for one-pot three-component synthesis of 2-iminothiazoles under catalyst-free conditions, proceeding through thiourea formation, epoxide ring opening, cyclization, and dehydration.

Ionic liquid-mediated one-pot synthesis combines the advantages of recyclable reaction media with streamlined synthetic procedures [13]. The sequential treatment of ketones with NBS followed by thioamides in ionic liquids enables efficient thiazole formation while facilitating catalyst and solvent recovery.

Metal-Catalyzed Syntheses

Metal-catalyzed methodologies have emerged as powerful tools for thiazole synthesis and functionalization, offering unique reactivity patterns and selectivities that complement traditional approaches. These methods often enable transformations that would be difficult or impossible using purely organic methodologies.

Palladium-catalyzed synthesis encompasses a broad range of transformations including cross-coupling reactions, C-H activation, and cyclization processes [29] [30] [31]. Palladium complexes with various ligand systems enable selective functionalization of thiazole rings while tolerating diverse functional groups. The development of palladium pincer complexes containing thiazole ligands has provided highly active catalysts for Suzuki-Miyaura coupling reactions [32] [19].

Table 5: Metal-Catalyzed Synthesis Methods

| Metal Catalyst | Reaction Type | Typical Ligands | Temperature Range (°C) | Advantages | Applications |

|---|---|---|---|---|---|

| Palladium | Cross-coupling, C-H activation | PPh₃, Xantphos, NHC | 80-150 | High selectivity, broad scope | Arylation, borylation |

| Copper | C-N, C-S bond formation | Phenanthroline, Bipyridine | 60-120 | Earth-abundant, cost-effective | Heterocycle synthesis |

| Iron | Oxidative coupling | No ligand required | 80-140 | Air-stable, inexpensive | Oxidative transformations |

| Nickel | Cross-coupling | PPh₃, Bipyridine | 80-120 | Alternative to Pd | C-C, C-N coupling |

| Gold | Cycloisomerization | PPh₃, NHC | 60-100 | Mild conditions | Ring formation |

| Rhodium | C-H functionalization | Cp*, Phosphines | 100-160 | High TON | C-H activation |

Copper-catalyzed synthesis provides an earth-abundant alternative to precious metal catalysis [30]. Copper complexes are particularly effective for C-N and C-S bond forming reactions, enabling efficient heterocycle construction under mild conditions. The development of copper-based catalysts for thiazole synthesis has focused on oxidative coupling reactions and multicomponent assemblies.

Iron-catalyzed transformations offer sustainable approaches to thiazole synthesis using abundant and inexpensive metal sources [30]. Iron catalysts typically operate without requiring sophisticated ligand systems and demonstrate good tolerance for air and moisture, making them attractive for large-scale applications.

Nickel-catalyzed reactions have gained attention as cost-effective alternatives to palladium for cross-coupling applications [33]. Recent developments in nickel-catalyzed cross-coupling of organoalane reagents with thiazole derivatives demonstrate the potential for expanded substrate scope and reduced catalyst costs.

Gold-catalyzed cycloisomerization reactions provide access to thiazole derivatives through unique mechanistic pathways [23]. Gold catalysts excel in activating alkynes toward cyclization reactions, enabling the construction of thiazole rings from acyclic precursors under mild conditions.

Oxidative Bromination Mechanisms

Understanding the mechanistic aspects of oxidative bromination is crucial for developing selective and efficient synthetic methods for bromothiazole derivatives. The choice of brominating agent and reaction conditions significantly influences the regioselectivity, yield, and practicality of the bromination process.

N-Bromosuccinimide (NBS) bromination proceeds through a radical chain mechanism that provides excellent regioselectivity for the 5-position of thiazole rings [6] [15]. The reaction is typically initiated by light or radical initiators such as azobisisobutyronitrile (AIBN), leading to homolytic cleavage of the N-Br bond. The resulting bromine radical abstracts hydrogen from the thiazole ring, with the 5-position being favored due to the stability of the resulting radical intermediate.

Table 6: Oxidative Bromination Mechanisms

| Brominating Agent | Mechanism Type | Selectivity | Reaction Conditions | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical chain | 5-position preferred | CCl₄, hν or AIBN, reflux | 70-90 | High selectivity, easy handling |

| Potassium tribromide (KBr₃) | Electrophilic substitution | 2,5-disubstitution | AcOH, RT-60°C | 60-85 | Mild conditions |

| N-Bromoacetamide | Radical chain | 5-position selective | CHCl₃, hν, RT | 65-80 | Clean reaction |

| Pyridinium tribromide | Electrophilic substitution | Non-selective | AcOH or CHCl₃, RT | 55-75 | Air-stable reagent |

| PTAB (Phenyltrimethylammonium tribromide) | Electrophilic substitution | Position-dependent | CH₂Cl₂, RT | 70-85 | Selective bromination |

| Copper(II) bromide | Oxidative addition | Electronic control | DMF, 80-120°C | 60-80 | No halogen gas |

Electrophilic bromination mechanisms involve the direct attack of electrophilic bromine species on the electron-rich thiazole ring [9]. The regioselectivity in electrophilic bromination is controlled by the electronic properties of the thiazole ring, with electron-donating substituents directing bromination to adjacent positions.

Computational studies have provided valuable insights into the mechanistic details of thiazole bromination [34]. Density functional theory calculations reveal that the 5-position of thiazole exhibits the highest radical stability, explaining the observed regioselectivity in NBS bromination reactions. These computational predictions have been validated by experimental observations and help guide the development of new bromination methodologies.

Copper-catalyzed oxidative bromination represents an emerging approach that avoids the use of molecular bromine or organic brominating reagents [35]. These methods typically employ copper(II) salts in combination with bromide sources, enabling bromination under mild conditions while minimizing the formation of toxic byproducts.

Scale-Up Considerations and Industrial Production

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of numerous factors including safety, economics, environmental impact, and regulatory compliance. The development of scalable processes for 1-(5-bromothiazol-2-yl)ethanone synthesis must address these challenges while maintaining product quality and yield.

Process safety assessment is paramount when scaling thiazole synthesis, particularly for bromination reactions. The use of elemental bromine at large scale presents significant safety challenges due to its corrosive nature and potential for catastrophic release [36] [37]. Modern industrial processes favor safer alternatives such as NBS or potassium tribromide, which provide improved handling characteristics and reduced safety risks.

Table 7: Scale-Up Considerations and Industrial Production

| Scale Factor | Key Challenges | Critical Parameters | Typical Yield Loss (%) | Cost Considerations | Success Factors |

|---|---|---|---|---|---|

| Laboratory (mg-g) | Method development | Reaction optimization | 0-5 | Material cost | Robust chemistry |

| Pilot Scale (10-100g) | Heat transfer, mixing | Temperature control | 5-10 | Equipment investment | Scalable conditions |

| Process Development (kg) | Impurity control | Reaction kinetics | 10-15 | Process optimization | Process understanding |

| Manufacturing (ton scale) | Cost optimization | Raw material quality | 15-25 | Raw material sourcing | Supply chain stability |

| Continuous Flow | Residence time control | Flow rates, pressure | 5-15 | Infrastructure setup | Technology transfer |

| Pharmaceutical GMP | Quality assurance | Regulatory compliance | 10-20 | Documentation cost | Regulatory strategy |

Heat transfer and mixing become critical factors as reaction volumes increase [11]. The exothermic nature of many bromination reactions requires careful temperature control to prevent runaway reactions and ensure consistent product quality. The design of appropriate reactor systems and heat transfer equipment is essential for successful scale-up.

Raw material considerations play a crucial role in industrial viability [38]. The availability, cost, and quality of starting materials directly impact the economic feasibility of large-scale production. Suppliers must be qualified to ensure consistent quality and reliable delivery schedules.

Continuous flow processing offers advantages for thiazole synthesis including improved heat and mass transfer, enhanced safety through reduced inventory, and opportunities for process intensification [39]. Flow chemistry is particularly attractive for bromination reactions where precise control of stoichiometry and residence time can improve selectivity and reduce waste.

Regulatory compliance requirements vary depending on the intended use of the final product [38]. Pharmaceutical applications require adherence to Good Manufacturing Practice (GMP) guidelines, while agricultural or industrial applications may have different regulatory frameworks. Early engagement with regulatory authorities is essential for successful commercialization.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methods for thiazole derivatives has become a major focus of contemporary research. Green chemistry principles guide the design of processes that minimize waste, reduce energy consumption, and eliminate hazardous substances while maintaining synthetic efficiency.

Solvent-free synthesis represents one of the most significant green chemistry approaches to thiazole formation [10] [40]. These methods eliminate the need for organic solvents through the use of solid-state reactions, neat conditions, or minimal amounts of environmentally benign media. Mechanochemical synthesis using ball milling techniques has shown particular promise for thiazole formation under solvent-free conditions.

Table 8: Green Chemistry Approaches to Synthesis

| Green Principle | Method Description | Environmental Benefit | Energy Efficiency | Yield (%) | Industrial Viability |

|---|---|---|---|---|---|

| Solvent-Free Synthesis | Solid-state reactions without solvent | No VOC emissions | Moderate | 70-88 | High |

| Water as Solvent | Aqueous phase reactions | Non-toxic medium | High | 75-92 | Very High |

| Microwave Irradiation | MW-assisted synthesis | Energy efficiency | Very High | 85-98 | High |

| Ultrasonic Activation | Sonochemical activation | Reduced reaction time | High | 80-95 | Moderate |

| Ionic Liquids | IL as reaction medium | Recyclable medium | Moderate | 75-95 | Moderate |

| Enzyme Catalysis | Biocatalytic processes | Biodegradable catalyst | High | 80-94 | Limited |

| Mechanochemistry | Ball milling techniques | Solvent elimination | Very High | 70-90 | Growing |

Water as reaction medium offers an ideal green chemistry approach due to its non-toxicity, abundance, and recyclability [41] [42]. Recent developments in aqueous thiazole synthesis have demonstrated that water can serve as an effective medium for various thiazole-forming reactions, often with enhanced yields compared to organic solvents.

Microwave-assisted synthesis provides significant energy efficiency advantages through rapid and selective heating [41] [43]. Microwave irradiation can reduce reaction times from hours to minutes while often improving yields and selectivity. The reduced energy consumption and shorter reaction times contribute to improved process sustainability.

Enzyme catalysis represents the ultimate in green chemistry through the use of biodegradable, renewable catalysts that operate under mild conditions [27]. Enzymatic thiazole synthesis has demonstrated excellent selectivity and often provides products with high enantiomeric purity when stereochemistry is relevant.

Ionic liquids offer unique properties as green reaction media including negligible vapor pressure, thermal stability, and recyclability [41] [44]. While the synthesis of ionic liquids themselves may have environmental implications, their reusability and unique solvation properties can provide overall environmental benefits for thiazole synthesis.

Life cycle assessment of green chemistry approaches reveals that the environmental benefits extend beyond the immediate synthetic transformation to include reduced waste generation, lower energy consumption, and decreased use of hazardous materials [45]. These factors contribute to improved sustainability metrics and often provide economic advantages through reduced waste disposal costs and energy consumption.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant